molecular formula C12H14FNO2 B6314820 (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 1875060-55-1

(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B6314820
CAS No.: 1875060-55-1
M. Wt: 223.24 g/mol
InChI Key: XUTUUPRNJRNKEC-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 1875060-55-1) is a pyrrolidinyl methanone derivative featuring a 4-fluoro-2-methoxyphenyl substituent. The compound’s molecular formula is C₁₂H₁₄FNO₂, with a molecular weight of 223.25 g/mol . The methoxy group at the 2-position of the phenyl ring is electron-donating, while the fluorine at the 4-position is mildly electron-withdrawing, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTUUPRNJRNKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in the development of new pharmaceuticals. The presence of the pyrrolidine ring is often associated with various biological activities, including analgesic and anti-inflammatory effects. Studies have indicated that derivatives of pyrrolidine can exhibit significant activity against certain types of cancer and neurological disorders.

Neuropharmacology

Research into neuropharmacological applications has highlighted the potential of this compound in modulating neurotransmitter systems. The fluoro-substitution on the phenyl ring may enhance the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier. This property is crucial for developing treatments for central nervous system disorders such as depression and anxiety.

Synthetic Intermediate

In synthetic organic chemistry, (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone serves as an important intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create new compounds with desired pharmacological properties.

Material Science

The compound may also find applications in material science, particularly in developing specialty materials or polymers that require specific thermal or mechanical properties. The incorporation of fluorinated groups can enhance material stability and performance under various conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrolidine compounds, including this compound. The results demonstrated that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, indicating a promising avenue for further development as anticancer agents.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university investigated the neuroprotective effects of compounds similar to this compound. Their findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing insights into potential treatments for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidinyl methanones are a versatile class of compounds with applications in medicinal chemistry and materials science.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents Key Structural Features
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone C₁₂H₁₄FNO₂ 4-Fluoro-2-methoxyphenyl Balanced electronic effects (EDG + EWG)
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone C₁₈H₁₉NO₂ 4-Methoxyphenyl, phenyl Increased hydrophobicity from two aryl groups
(4-nitrophenyl)(pyrrolidin-1-yl)methanone C₁₁H₁₂N₂O₃ 4-Nitrophenyl Strong electron-withdrawing nitro group
(5-nitrofuran-2-yl)(pyrrolidin-1-yl)methanone C₉H₁₀N₂O₄ 5-Nitrofuran-2-yl Nitroheterocyclic system with redox activity
  • In contrast, the nitro group in strongly withdraws electrons, likely increasing reactivity but reducing metabolic stability.
  • Ring Systems : Derivatives with heterocycles like nitrofuran () or benzothiophene () introduce conjugated π-systems, which may enhance UV absorption or redox activity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Polar Surface Area (Ų)
Target Compound 223.25 ~1.5† ~30‡
(4-nitrophenyl)(pyrrolidin-1-yl)methanone 220.22 N/A ~75 (due to nitro)
(5-nitrofuran-2-yl)(pyrrolidin-1-yl)methanone 210.19 1.16 59.91

*logP = Partition coefficient (lipophilicity).
†Estimated based on methoxy/fluoro contributions.
‡Predicted using fragment-based methods.

  • Lipophilicity : The target compound’s logP (~1.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. The nitrofuran analog (logP = 1.16, ) is slightly less lipophilic, while nitroaryl derivatives (e.g., ) may have higher polarity due to the nitro group.

Key Takeaways

  • The target compound’s balanced electronic profile distinguishes it from strongly electron-withdrawing (e.g., nitro) or donating (e.g., methoxy-dominant) analogs.
  • Pyrrolidinyl methanones with heterocyclic substituents (e.g., nitrofuran in ) exhibit distinct redox and solubility properties, expanding their utility in catalysis or antimicrobial research.
  • Further studies are needed to elucidate the biological activity of this compound, particularly in neurological targets.

Biological Activity

(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, with the CAS number 1875060-55-1, is a synthetic organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula: C12H14FNO2
  • Molecular Weight: 223.25 g/mol
  • IUPAC Name: this compound
  • Purity: 95%

The structural features of this compound contribute to its lipophilicity and potential interactions with various biological targets. The presence of the fluorine atom is known to enhance the binding affinity and pharmacokinetics of compounds, making it a candidate for therapeutic exploration.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antibacterial and antifungal activities. For instance, pyrrolidine derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus, E. coli
Compound B0.025S. aureus
Compound C0.010E. coli

Antiproliferative Activity

Additionally, preliminary research suggests that this compound may exhibit antiproliferative effects against various human tumor cell lines. Similar compounds have demonstrated GI50 values in the nanomolar range, indicating strong potential for further investigation into their use as anticancer agents .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study evaluated the antibacterial properties of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated a correlation between the presence of halogen substituents and increased antimicrobial activity .
  • Antiproliferative Screening : Another research project screened a range of compounds for their ability to inhibit cancer cell proliferation. Compounds similar to this compound showed promising results, warranting further exploration into their mechanisms of action .

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes within biological systems. Computational tools like PASS (Prediction of Activity Spectra for Substances) have been employed to predict its interactions with various biological targets, suggesting that this compound may influence multiple pathways involved in microbial resistance and cancer cell proliferation .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for its potential applications in:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting infectious diseases and cancer.
  • Chemical Synthesis : Used as an intermediate in the synthesis of other biologically active compounds .

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